molecular formula C11H15NO2 B14282903 Butyl (pyridin-4-yl)acetate CAS No. 132241-73-7

Butyl (pyridin-4-yl)acetate

Cat. No.: B14282903
CAS No.: 132241-73-7
M. Wt: 193.24 g/mol
InChI Key: NXSGYJCGZLTOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Academic Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives stand as a cornerstone in the edifice of modern chemical science, representing a versatile class of organic compounds with a six-membered aromatic ring containing one nitrogen atom. nih.gov Their structural and chemical diversity has propelled extensive research across numerous scientific fields, particularly in medicine and pharmacology. The pyridine scaffold is a ubiquitous feature in many natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as various alkaloids. nih.gov

The importance of pyridine derivatives is profoundly evident in medicinal chemistry, where they form the core of more than 7,000 existing drug molecules. rsc.org These compounds have been successfully developed into a wide array of therapeutic agents, demonstrating antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. jchemrev.com The unique characteristics of the pyridine ring, such as its weak basicity, water solubility, chemical stability, and the ability of the nitrogen atom to form hydrogen bonds, make it a valuable component in drug design. jchemrev.comresearchgate.net This facilitates improved solubility and bioavailability of less soluble compounds. researchgate.net

In the realm of organic synthesis, pyridine derivatives serve as indispensable intermediates and building blocks. nih.gov Their chemical reactivity, which favors nucleophilic substitution at specific positions due to the electron-withdrawing effect of the nitrogen atom, allows for straightforward conversion into a variety of functionalized molecules. nih.gov Furthermore, their capacity to act as ligands for metal ions has led to countless applications in catalysis, functional nanomaterials, and supramolecular chemistry. nih.govchim.it The continuous development of new synthetic methods highlights the sustained interest and importance of this class of heterocycles in chemical research. chim.it

Contextualization of Butyl (pyridin-4-yl)acetate within Ester Chemistry

This compound is a specific ester that embodies the convergence of pyridine chemistry and ester functionality. Its molecular structure is characterized by a pyridine ring linked at the 4-position to an acetyl group, which is in turn esterified with a butyl alcohol moiety. vulcanchem.com The systematic IUPAC name for this compound is butyl 2-(pyridin-4-yl)acetate. vulcanchem.com A closely related compound is the tert-butyl isomer, tert-butyl 2-(pyridin-4-yl)acetate, which features a branched alkyl chain. vulcanchem.comsmolecule.com

The synthesis of this compound is a practical illustration of fundamental ester chemistry, typically achieved through the Fischer esterification of pyridin-4-ylacetic acid with butanol. vulcanchem.com This reaction is generally conducted under acidic conditions, using a catalyst such as sulfuric acid, and often involves the removal of water to drive the reaction equilibrium towards the formation of the ester. vulcanchem.com

Within the broader scope of organic synthesis, pyridin-4-yl esters like the butyl and tert-butyl variants are recognized as valuable intermediates. vulcanchem.comsmolecule.com The ester moiety can function as a protecting group for the carboxylic acid, allowing for reactions at other parts of the molecule before being selectively removed under specific conditions. smolecule.com The presence of the pyridine nitrogen atom imparts the ability to coordinate with metal ions, making these compounds useful as ligands in the preparation of metal complexes for applications in catalysis. vulcanchem.comsmolecule.com Moreover, these esters serve as precursors in the synthesis of more complex, biologically active molecules, including potential antifungal agents and inhibitors of enzymes like acetylcholinesterase. vulcanchem.comsmolecule.com

Chemical Data

Below are interactive tables detailing the properties of this compound and examples of significant pyridine derivatives.

Table 1: Properties of this compound

Property Value
Systematic Name butyl 2-(pyridin-4-yl)acetate vulcanchem.com
Molecular Formula C₁₁H₁₅NO₂ vulcanchem.com
Molecular Weight 193.24 g/mol vulcanchem.com
CAS Number 132241-73-7

| Structure | A pyridine ring attached to an acetyl group, esterified with a butyl alcohol moiety. vulcanchem.com |

Table 2: Examples of Pyridine Derivatives and Their Significance

Compound Significance
Niacin (Vitamin B3) A vital nutrient for human health. nih.gov
Pyridoxine (Vitamin B6) An essential vitamin involved in numerous metabolic processes. nih.gov
Isoniazid A primary drug used in the treatment of tuberculosis. jchemrev.com
Piroxicam A non-steroidal anti-inflammatory drug (NSAID). jchemrev.com

| 2,6-di(pyrazol-1-yl)pyridine (bpp) | A versatile ligand used in coordination chemistry and catalysis. mdpi.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132241-73-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

butyl 2-pyridin-4-ylacetate

InChI

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-4-6-12-7-5-10/h4-7H,2-3,8-9H2,1H3

InChI Key

NXSGYJCGZLTOSR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies for Butyl Pyridin 4 Yl Acetate and Analogous Pyridin 4 Yl Acetate Esters

Direct Esterification Approaches

Direct esterification methods involve the one-step reaction of a carboxylic acid with an alcohol to form an ester. These are often preferred for their atom economy and straightforward nature.

Acid-Catalyzed Esterification Protocols from Isonicotinic Acid

The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.org In the context of Butyl (pyridin-4-yl)acetate synthesis, isonicotinic acid is reacted with butanol.

The reaction is typically refluxed with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgvulcanchem.com To drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed, often using a Dean-Stark apparatus. wikipedia.orgvulcanchem.com

A cyclic process for the manufacture of butyl isonicotinate (B8489971) has been described where isonicotinic acid is reacted with normal butanol in the presence of the sulfuric acid salt of butyl isonicotinate as a catalyst. google.com The reaction is carried out at reflux temperature, and the water layer is separated from the reflux, with the butanol layer being returned to the esterification vessel. google.com The desired product, butyl isonicotinate, is then recovered by distillation. google.com

ReactantsCatalystConditionsProductYield
Isonicotinic acid, ButanolSulfuric acid or p-toluenesulfonic acidReflux, water removalThis compound70-85% vulcanchem.com
Isonicotinic acid, n-ButanolSulfuric acid salt of butyl isonicotinateRefluxButyl isonicotinateHigh google.com

Thionyl Chloride-Mediated Esterification Procedures

An alternative to acid-catalyzed esterification involves the activation of the carboxylic acid with thionyl chloride (SOCl₂). This method converts the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. libretexts.orgyoutube.com

In this procedure, isonicotinic acid is first treated with thionyl chloride, often in an inert solvent and sometimes with a catalytic amount of dimethylformamide (DMF), to form isonicotinoyl chloride hydrochloride. nih.govresearchgate.net This intermediate is typically a solid that can be isolated or used in situ. nih.govkombyonyx.com The subsequent reaction with butanol, usually in the presence of a base like triethylamine (B128534) to neutralize the generated HCl, yields this compound. nih.govkombyonyx.com This method is advantageous as it avoids the equilibrium limitations of Fischer esterification.

A general procedure involves heating a solution of isonicotinic acid and thionyl chloride in a suitable solvent like chloroform. medcraveonline.com A patent describes a process where isonicotinic acid is treated with thionyl chloride in methanol (B129727) at elevated temperatures to produce the corresponding methyl ester. google.com This indicates that using butanol in place of methanol would yield the desired butyl ester.

Starting MaterialReagentsIntermediateConditionsProduct
Isonicotinic acid1. Thionyl chloride, DMF (cat.) 2. Butanol, TriethylamineIsonicotinoyl chloride hydrochlorideRoom temperature to refluxThis compound
Isonicotinic acidThionyl chloride, ChloroformIsonicotinoyl chloride70°C, 9 hrs medcraveonline.comIsonicotinate ester
Isonicotinic acidThionyl chloride, MethanolIsonicotinoyl chloride65°C, 1 hr google.comMethyl isonicotinate

Indirect Synthetic Routes via Precursors

Indirect routes involve the synthesis of the target ester from precursors that are themselves derived from simpler starting materials. These multi-step syntheses offer flexibility and can be advantageous when direct esterification is problematic.

Synthesis from Isonicotinic Acid Derivatives

This approach utilizes activated forms of isonicotinic acid, other than the in-situ generated acyl chloride. For instance, stable isonicotinoyl chloride hydrochloride can be prepared and isolated before reaction with the alcohol. nih.govresearchgate.net A study describes the preparation of isonicotinoyl chloride hydrochloride in near-quantitative yield by reacting isonicotinic acid with thionyl chloride and a catalytic amount of DMF. nih.gov This isolated acid chloride can then be reacted with an alcohol in the presence of a base like triethylamine to afford the desired ester. nih.govkombyonyx.com

Another strategy is transesterification, where an existing ester of isonicotinic acid, such as methyl isonicotinate, is reacted with butanol in the presence of a suitable catalyst to exchange the alkyl group of the ester.

PrecursorReagentsConditionsProduct
Isonicotinoyl chloride hydrochlorideButanol, Triethylamine, THF-This compound nih.gov
Methyl isonicotinateButanol, CatalystVariesThis compound

Approaches Involving Pyridin-4-ol Derivatives

Pyridin-4-ol exists in equilibrium with its tautomer, pyridin-4(1H)-one. This precursor can be used to synthesize pyridin-4-yl acetate (B1210297) esters through O-acylation. The hydroxyl group of pyridin-4-ol can be reacted with an appropriate acylating agent, such as butyl acetyl chloride or acetic anhydride (B1165640) in the presence of butanol, to form the ester.

The synthesis can also proceed via O-alkylation of pyridin-4-ol with an alkyl halide bearing an ester group, such as ethyl bromoacetate, in the presence of a base like sodium hydride. ambeed.com The resulting ethyl (pyridin-4-yloxy)acetate could then potentially be transesterified to the butyl ester.

A more complex, multi-component approach describes the synthesis of highly substituted pyridin-4-ol derivatives from lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it These pyridin-4-ol derivatives can be further functionalized. For example, Steglich esterification of 2,6-di(pyridin-2-yl)pyridin-4-ol with a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents has been reported to form the corresponding ester. mdpi.com

PrecursorReagentsReaction TypeProduct
Pyridin-4-olButyl acetyl chloride or Acetic anhydride/ButanolO-acylationThis compound
Pyridin-4-ol1. NaH 2. Ethyl bromoacetateO-alkylationEthyl (pyridin-4-yloxy)acetate ambeed.com
2,6-di(pyridin-2-yl)pyridin-4-olCarboxylic acid, DCC, DMAPSteglich EsterificationCorresponding ester mdpi.com

Chemoenzymatic Synthetic Strategies for Chiral Intermediates

Chemoenzymatic methods are increasingly employed for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. beilstein-journals.org These strategies are particularly valuable for producing enantiomerically pure intermediates that can be converted to the final target compound.

For the synthesis of chiral pyridin-4-yl acetate esters, a key strategy involves the enzymatic resolution of a racemic alcohol precursor. For example, lipase-catalyzed enantioselective acetylation can be used to resolve racemic 1-(pyridin-4-yl)ethanol. acs.orgtandfonline.com Enzymes like Candida antarctica lipase (B570770) B (CALB) are highly effective in selectively acetylating one enantiomer of the alcohol, often using an acyl donor like vinyl acetate, leaving the other enantiomer unreacted. acs.org This provides both the chiral acetate and the unreacted chiral alcohol in high enantiomeric purity. acs.org

Another approach is the enzymatic reduction of a prochiral ketone. For instance, the reduction of 4-acetylpyridine (B144475) using plant-based biocatalysts like carrot root (Daucus carota) can yield (S)-1-(pyridin-4-yl)ethanol with high enantiomeric excess. tandfonline.comresearchgate.net This chiral alcohol can then be esterified to produce the corresponding chiral ester.

These enzymatic methods provide access to optically active building blocks that are crucial for the synthesis of many modern pharmaceuticals. mdpi.comnih.gov

StrategyPrecursorBiocatalystKey TransformationChiral Intermediate
Kinetic ResolutionRacemic 1-(pyridin-4-yl)ethanolCandida antarctica lipase (CAL)Enantioselective acetylation(R)-acetate and (S)-alcohol acs.org
Asymmetric Reduction4-AcetylpyridineDaucus carota (carrot root)Stereoselective reduction(S)-1-(pyridin-4-yl)ethanol tandfonline.comresearchgate.net

Catalytic Considerations in Ester Synthesis

The synthesis of esters from pyridin-4-yl acetic acid and corresponding alcohols is heavily reliant on effective catalysis to drive the reaction towards high yields under manageable conditions. Traditional methods often employ strong mineral acids, but contemporary research emphasizes the development of more sophisticated and reusable catalytic systems.

Role of Pyridinium-Based Acidic Ionic Liquids in Esterification

Pyridinium-based acidic ionic liquids (PBAILs) have emerged as highly effective and environmentally conscious catalysts for esterification reactions. ionike.combenthamscience.com These compounds are valued for their negligible vapor pressure, thermal stability, and tunable acidity, positioning them as "green" alternatives to conventional acid catalysts. ionike.com Their catalytic prowess stems from a unique combination of Brønsted and Lewis acidic sites, which can be modulated by altering the cation and anion components. mdpi.com

The utility of PBAILs has been demonstrated in the synthesis of butyl acetate, a close analog of the target compound. A comparative study of various pyridinium (B92312) salts found that pyridinium hydrogen sulfate (B86663) ([H–Pyr]⁺[HSO4]⁻) was a competent catalyst for the esterification of acetic acid with n-butanol. researchgate.net Another study highlighted that protic ionic liquids could be used as acidic catalysts for esterification, among other reactions. ionike.com In the synthesis of ethyl levulinate, a catalyst derived from a pyridinium ionic liquid template (SAPO-11) achieved a remarkable 93.4% conversion with 100% selectivity. mdpi.com These catalysts are often reusable, maintaining high activity over several reaction cycles, which is a significant advantage for industrial applications. mdpi.comresearchgate.net

Table 1: Performance of Pyridinium-Based Ionic Liquids in Esterification Reactions
Ionic Liquid/CatalystReactionConversion/YieldKey FindingsReference
Pyridinium hydrogen sulfate ([H–Pyr]⁺[HSO4]⁻)Acetic acid + n-butanol76% yieldDemonstrates the influence of the anion on catalytic activity. researchgate.net
2-Methylpyridinium trifluoromethanesulfonate (B1224126) ([2-MPyH]OTf)Esterification of cyclic olefins with acetic acidSatisfactory resultsAcidity of the ionic liquid correlates with catalytic activity. ionike.com
SAPO-11 (crystallized with [PPy]Br)Levulinic acid + ethanol93.4% conversionCatalyst possesses both Brønsted and Lewis acid sites; reusable for five cycles. mdpi.com
[BSPy]CF3SO3Transesterification of Jatropha oilHigh catalytic activityCatalyst is water-stable and can be recycled for seven successive cycles. researchgate.net

Enzymatic Catalysis in Pyridyl Acetate Synthesis

Biocatalysis represents a frontier in chemical synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. mdpi.com For the production of pyridyl acetates, enzymes, particularly lipases, have proven to be exceptionally effective.

A systematic study on the enzymatic synthesis of pyridine (B92270) esters identified Novozym 435, an immobilized form of Candida antarctica lipase B, as a highly efficient catalyst. researchgate.net The research established optimal conditions for the esterification of nicotinic acids with various alcohols, which are directly applicable to the synthesis of this compound. The process demonstrates the power of biocatalysis, achieving high yields while allowing for simple recovery and reuse of the enzyme. Notably, the enzyme maintained high efficacy, providing yields of around 80% consistently over nine consecutive cycles. researchgate.net This stability and reusability make enzymatic synthesis a compelling option for sustainable production.

Table 2: Optimal Conditions for Enzymatic Synthesis of Pyridine Esters using Novozym 435
ParameterOptimal ValueReference
CatalystNovozym 435 researchgate.net
Catalyst Loading60 mg (for 0.4 mmol acid) researchgate.net
Solventn-hexane researchgate.net
Molar Ratio (Acid:Alcohol)2:1 researchgate.net
Temperature50 °C researchgate.net
Reaction Time48 hours researchgate.net
Dehydrating Agent0.25 g molecular sieve 3A researchgate.net

Advanced Catalytic Systems for Pyridine Derivative Synthesis

The synthesis of the core pyridine structure, a necessary precursor for this compound, has been revolutionized by advanced catalytic systems. These methods provide access to a wide array of functionalized pyridine derivatives with high efficiency and control. researchgate.netresearchgate.net

Transition metal catalysis is a cornerstone of modern organic synthesis. numberanalytics.com Palladium-catalyzed cross-coupling reactions, for instance, are widely used to construct substituted pyridines. numberanalytics.com Similarly, transition-metal-catalyzed cyclization reactions offer new and efficient routes to functionalized pyridine rings. researchgate.net

Heterogeneous catalysis , where the catalyst exists in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recyclability. numberanalytics.com Materials such as zeolites and metal-organic frameworks (MOFs) have been successfully employed as solid-supported catalysts for pyridine synthesis. numberanalytics.com A particularly innovative approach involves the use of magnetically recoverable nanocatalysts . nih.gov These catalysts, often based on an iron oxide core, can be easily removed from the reaction mixture using an external magnet, simplifying purification and allowing for high reusability. nih.gov

Emerging fields such as photocatalysis and electrocatalysis are also being applied to pyridine synthesis. numberanalytics.com These methods utilize light or electricity, respectively, to drive reactions, often under very mild conditions, opening pathways to novel transformations. numberanalytics.com

Table 3: Overview of Advanced Catalytic Systems for Pyridine Derivative Synthesis
Catalytic SystemDescriptionAdvantagesReference
Transition Metal Catalysis (e.g., Pd)Utilizes metal complexes to facilitate C-C and C-N bond formation.High efficiency, broad scope for functionalization. researchgate.netnumberanalytics.com
Heterogeneous Catalysis (e.g., Zeolites, MOFs)Catalyst is in a solid phase, separate from liquid/gas reactants.Easy separation, catalyst recyclability, enhanced sustainability. numberanalytics.com
Magnetically Recoverable NanocatalystsCatalyst supported on a magnetic nanoparticle core (e.g., Fe₃O₄).Simple and efficient separation, high reusability, non-toxic nature. nih.gov
Photocatalysis & ElectrocatalysisUses light or electrical potential to activate catalysts and drive reactions.Mild reaction conditions, high selectivity, access to unique radical pathways. numberanalytics.com

Scalability and Efficiency in Synthetic Processes

Translating a synthetic route from the laboratory bench to industrial production presents significant challenges, including ensuring consistent yield, purity, and safety at a larger scale. For compounds like this compound, scalability is a key consideration. vulcanchem.com

A major limitation of many traditional synthetic methods is their reliance on batch processing. vulcanchem.com When scaling up, issues such as product decomposition during prolonged reaction or workup times can drastically reduce yields. acs.org For example, one process saw yields decrease from 61% at the lab scale to just 25% on a 300g scale due to product instability. acs.org

To overcome these limitations, modern chemical manufacturing is increasingly adopting continuous flow chemistry . vulcanchem.com In a flow reactor, reactants are continuously pumped through a tube or capillary where they mix and react. This technology offers superior control over reaction parameters like temperature and mixing, leading to improved yields, higher purity, and enhanced safety. vulcanchem.com Studies on related ester syntheses have demonstrated that flow reactors can achieve yields as high as 92%, a significant improvement over many batch processes. vulcanchem.comvulcanchem.com

Table 4: Comparison of Batch vs. Continuous Flow Processing
FeatureBatch ProcessingContinuous Flow Processing
Operation Reactants are loaded into a vessel, reacted, and then the product is removed.Reactants are continuously fed into the reactor, and the product is continuously removed.
Heat Transfer Less efficient; can lead to hotspots and side reactions.Highly efficient due to high surface-area-to-volume ratio. vulcanchem.com
Scalability Challenging; direct scaling can lead to different outcomes. acs.orgSimpler; scaling is achieved by running the reactor for a longer time ("scaling out").
Safety Large quantities of hazardous materials may be present at one time.Smaller reaction volumes at any given moment enhance safety. vulcanchem.com
Reported Yields Variable, can decrease significantly on scale-up. acs.orgOften higher and more consistent; yields of >90% reported. vulcanchem.comvulcanchem.com

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Esterification Reactions

The synthesis of Butyl (pyridin-4-yl)acetate is most commonly achieved through the Fischer-Speier esterification of pyridin-4-ylacetic acid with butanol, utilizing an acid catalyst. masterorganicchemistry.com This reversible reaction's mechanism involves several equilibrium steps. masterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the alcohol (butanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commdpi.com

Following the nucleophilic attack, a proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com The elimination of a water molecule from the tetrahedral intermediate leads to the formation of a protonated ester. masterorganicchemistry.com The final step involves the deprotonation of this species, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product side, water is often removed from the reaction mixture.

Studies using density functional theory (DFT) on uncatalyzed esterification reactions have shown that cyclic transition states can be involved, although these pathways generally have high activation energies. nih.gov For the reaction between acetic acid and methanol (B129727), the free energy of activation was calculated to be 36 kcal/mol. nih.gov

Table 1: Key Mechanistic Steps in Fischer-Speier Esterification

Step Description Key Intermediate
1 Protonation The acid catalyst protonates the carbonyl oxygen of pyridin-4-ylacetic acid.
2 Nucleophilic Attack A butanol molecule attacks the electrophilic carbonyl carbon.
3 Proton Transfer A proton is transferred from the attacking alcohol moiety to a hydroxyl group.
4 Elimination A molecule of water is eliminated as a leaving group.

| 5 | Deprotonation | The protonated ester is deprotonated to yield the final product and regenerate the catalyst. |

This table is based on the general mechanism of Fischer-Speier esterification. masterorganicchemistry.com

Pyridine (B92270) Ring Reactivity and Substituent Effects

The reactivity of the pyridine ring in this compound is fundamentally governed by the electronegative nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) and deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene. wikipedia.orguoanbar.edu.iqstackexchange.com This deactivation is analogous to that seen in nitrobenzene. wikipedia.orguoanbar.edu.iq Consequently, reactions like nitration and sulfonation require harsh conditions. wikipedia.org

In acidic media, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq This positive charge further deactivates the ring towards electrophilic attack. Electrophilic substitution, when it does occur, is directed to the 3-position (meta to the nitrogen), as this position is the most electron-rich in the deactivated ring. wikipedia.orgnumberanalytics.com The intermediates formed by attack at the 2- and 4-positions are significantly destabilized because one resonance structure would place a positive charge on the already electron-deficient nitrogen atom. uoanbar.edu.iq

The substituent at the 4-position, the butyl acetate (B1210297) group (-CH₂COOC₄H₉), also influences the ring's reactivity. The methylene-ester group is generally considered to be electron-withdrawing, which would further deactivate the pyridine ring to electrophilic attack. Conversely, for reactions involving nucleophiles, this deactivation enhances the ring's susceptibility to attack, particularly at the 2- and 6-positions. wikipedia.org Studies on substituted pyridines have demonstrated that the electronic nature of substituents significantly impacts reaction rates and equilibrium constants. canterbury.ac.nz For instance, electron-donating groups can increase the electron density around a metal center when the pyridine derivative acts as a ligand. nih.gov

Table 2: Comparative Reactivity in Electrophilic Aromatic Substitution

Compound Relative Reactivity vs. Benzene Preferred Position of Substitution Rationale
Benzene 1 (Reference) N/A Standard aromatic reactivity.
Pyridine < 1 (Strongly deactivated) 3-position The electronegative nitrogen deactivates the ring and directs meta. wikipedia.orguoanbar.edu.iq

| This compound | < Pyridine (More deactivated) | 3- and 5-positions | The existing electron-withdrawing substituent at the 4-position further deactivates the ring. |

Nucleophilic and Electrophilic Transformation Pathways

The electronic nature of the pyridine ring dictates distinct pathways for nucleophilic and electrophilic transformations. wikipedia.org

Electrophilic Transformations: As established, electrophilic substitution on the pyridine ring is disfavored but will occur at the 3- (and 5-) position under vigorous conditions. wikipedia.orgnumberanalytics.com Another site for electrophilic attack is the nitrogen atom itself, which readily reacts with electrophiles like alkyl halides (quaternization) or peracids to form pyridine N-oxides. wikipedia.org The formation of an N-oxide is a useful synthetic strategy as it activates the 2- and 4-positions for substitution and suppresses further reactions at the nitrogen. wikipedia.org

Nucleophilic Transformations: The pyridine ring is highly susceptible to nucleophilic substitution, reacting at the 2- and 4-positions where the electron density is lowest. wikipedia.orguoanbar.edu.iq In this compound, the 4-position is occupied, making the 2- and 6-positions the primary targets for nucleophilic attack. This reactivity is similar to that of imines and carbonyls. wikipedia.org Strong nucleophiles, such as organometallic reagents or amides (in the Chichibabin reaction), can displace a hydride ion or a suitable leaving group at these positions.

Beyond the ring, the ester functional group is a key site for nucleophilic transformations. It can undergo nucleophilic acyl substitution reactions:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, will yield pyridin-4-ylacetic acid and butanol.

Transesterification: Reaction with a different alcohol in the presence of a catalyst will exchange the butyl group.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine will form the corresponding amide, (pyridin-4-yl)acetamide.

Radical and Sigmatropic Rearrangement Pathways in Pyridine Derivatives

While less common than ionic pathways, radical and rearrangement reactions represent advanced synthetic strategies for modifying pyridine derivatives.

Radical Pathways: Radical reactions on pyridine rings, such as the Minisci reaction, typically involve the addition of a carbon-centered radical to the protonated pyridine ring, favoring the 2- and 4-positions. chinesechemsoc.orgacs.org More recent research has explored novel radical transformations facilitated by visible-light photoredox catalysis. chinesechemsoc.orgthieme-connect.com These methods can involve energy-transfer mechanisms, rather than traditional electron-transfer, to generate radical intermediates. thieme-connect.comchinesechemsoc.org For example, a di-π-ethane rearrangement of pyridine derivatives has been developed, enabling the construction of complex three-membered ring structures through a triplet diradical intermediate. chinesechemsoc.orgthieme-connect.com These cutting-edge techniques offer pathways for late-stage functionalization and skeletal editing of molecules containing a pyridine scaffold. thieme-connect.com

Sigmatropic Rearrangements: Sigmatropic rearrangements, which involve the migration of a sigma-bond across a π-system, are powerful tools in heterocyclic synthesis. as-pub.com For pyridine derivatives, these reactions can lead to significant structural reorganization.

canterbury.ac.nzcanterbury.ac.nz-Sigmatropic Rearrangements: The Claisen rearrangement of allyl pyridyl ethers and the Cope rearrangement are classic examples. as-pub.commdpi.com Palladium-catalyzed enantioselective canterbury.ac.nzcanterbury.ac.nz-sigmatropic rearrangements of 2-allyloxypyridines have been used to synthesize chiral 2-pyridones. mdpi.com

canterbury.ac.nzresearchgate.net-Sigmatropic Rearrangements: These are common for ylides, such as those derived from sulfonium (B1226848) or ammonium (B1175870) salts, and can be catalyzed by transition metals. researchgate.net

canterbury.ac.nzCurrent time information in Bangalore, IN.-Sigmatropic Rearrangements: While thermally disallowed, these can be promoted using transition metal catalysts at elevated temperatures. mdpi.com

These rearrangement pathways highlight the versatility of the pyridine core in complex molecule synthesis, allowing for the formation of diverse heterocyclic structures. as-pub.com

Table 3: Potential Rearrangement Pathways for Pyridine Derivatives

Rearrangement Type Description Typical Substrate
Di-π-ethane Photochemical radical rearrangement forming a cyclopropane (B1198618) ring. chinesechemsoc.org Pyridine with an adjacent π-system.
canterbury.ac.nzcanterbury.ac.nz-Sigmatropic Concerted pericyclic reaction involving a six-membered transition state. as-pub.commdpi.com Allyl pyridyl ethers.

| canterbury.ac.nzresearchgate.net-Sigmatropic | Rearrangement of an ylide through a five-membered transition state. researchgate.net | Ammonium or sulfonium ylides. |

Adsorption and Surface Interaction Mechanisms of Pyridine Derivatives

The interaction of pyridine derivatives with surfaces is critical in fields like catalysis, materials science, and corrosion inhibition. The adsorption mechanism is primarily dictated by the electronic structure of the pyridine ring and the nature of the surface.

Studies using density functional theory (DFT) have investigated the adsorption of pyridine on various metal surfaces, including copper, silver, gold, and platinum. researchgate.netosti.gov Two primary adsorption configurations are typically considered: a vertical orientation where the nitrogen atom's lone pair interacts directly with a surface metal atom, and a flat orientation where the π-system of the aromatic ring interacts with the surface. researchgate.net The most stable configuration depends on the specific metal, the functional used in the calculation, and surface coverage. researchgate.netosti.gov For coinage metals (Cu, Ag, Au), vertical adsorption via the nitrogen atom is often predicted to be the most stable. osti.gov

On non-metallic surfaces like graphene, the interaction is dominated by van der Waals forces and π-π stacking. researchgate.net The most stable configuration for pyridine on graphene involves the molecule lying parallel to the surface, maximizing the π-π interaction. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridin-4-ylacetic acid
Butanol
Benzene
Nitrobenzene
Pyridine N-oxide
(Pyridin-4-yl)acetamide
2-pyridone
Acetic Acid

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. While specific experimental data for Butyl (pyridin-4-yl)acetate is not widely published, the expected spectral characteristics can be accurately predicted based on the analysis of closely related analogs, such as the tert-butyl isomer. smolecule.com

In the proton NMR spectrum, each unique proton or group of equivalent protons in the molecule generates a distinct signal. For this compound, the spectrum is expected to show characteristic signals for the pyridine (B92270) ring, the methylene (B1212753) bridge, and the n-butyl ester group. The pyridine ring protons typically appear as two distinct sets of signals in the aromatic region. The two protons adjacent to the nitrogen (at positions 2 and 6) are expected to resonate downfield, while the two protons further from the nitrogen (at positions 3 and 5) will appear slightly upfield. The methylene protons (-CH₂-) connecting the pyridine ring to the ester group would likely appear as a singlet. The n-butyl group protons would present a clear pattern of four signals: a triplet for the terminal methyl group (-CH₃), a triplet for the methylene group adjacent to the ester oxygen (-O-CH₂-), and two multiplets for the two central methylene groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet2HH-2, H-6 (Pyridine)
~7.2Doublet2HH-3, H-5 (Pyridine)
~4.1Triplet2H-O-CH₂ -CH₂-CH₂-CH₃
~3.7Singlet2HPyridin-4-yl-CH₂ -COO-
~1.6Multiplet2H-O-CH₂-CH₂ -CH₂-CH₃
~1.4Multiplet2H-O-CH₂-CH₂-CH₂ -CH₃
~0.9Triplet3H-O-CH₂-CH₂-CH₂-CH₃

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom gives a single peak. For this compound, distinct signals are expected for the ester carbonyl carbon, the carbons of the pyridine ring, the methylene bridge carbon, and the four carbons of the n-butyl group. The ester carbonyl carbon is the most deshielded, appearing significantly downfield. The pyridine carbons resonate in the aromatic region, with the carbons adjacent to the nitrogen typically appearing at a lower field. smolecule.com The carbons of the butyl chain will be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C =O (Ester carbonyl)
~150C -2, C -6 (Pyridine)
~145C -4 (Pyridine)
~124C -3, C -5 (Pyridine)
~65-O-CH₂ - (Butyl chain)
~40Pyridin-4-yl-CH₂ -COO-
~30-O-CH₂-CH₂ - (Butyl chain)
~19-O-CH₂-CH₂-CH₂ - (Butyl chain)
~13-O-CH₂-CH₂-CH₂-CH₃ (Butyl chain)

1H NMR Spectroscopic Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify the functional groups and electronic transitions within the molecule.

IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum for this compound is expected to show a very strong and sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Other key absorptions would include C-O stretching vibrations from the ester group and C=N and C=C stretching vibrations from the pyridine ring. smolecule.com

UV-Vis spectroscopy probes the electronic transitions. The pyridine ring, being an aromatic heterocycle, is the primary chromophore in this molecule. It is expected to exhibit strong absorption in the UV region, typically between 260-280 nm, arising from π→π* electronic transitions. smolecule.com

Table 3: Expected IR and UV-Vis Spectroscopic Data

SpectroscopyFeatureExpected Wavenumber/Wavelength
IRC=O Stretch (Ester)~1735 cm⁻¹
IRC-O Stretch (Ester)~1150-1250 cm⁻¹
IRC=N/C=C Stretch (Pyridine)~1600 cm⁻¹
UV-Visπ→π* Transition~260-280 nm

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can unequivocally confirm the molecular formula. For this compound (C₁₁H₁₅NO₂), the calculated exact mass of the protonated molecular ion ([M+H]⁺) would be compared against the experimentally measured value.

Table 4: Predicted HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass (m/z)
C₁₁H₁₅NO₂[M+H]⁺194.1176

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. However, obtaining a single crystal of sufficient quality for analysis can be challenging. A review of the scientific literature indicates that the crystal structure of this compound has not been reported. Therefore, no experimental crystallographic data is currently available for this specific compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of organic molecules. repositorioinstitucional.mx By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's ground-state electron density and, from it, various chemical properties. For Butyl (pyridin-4-yl)acetate, DFT calculations can elucidate its electronic structure, orbital energies, and reactivity descriptors, providing a theoretical foundation for its chemical behavior. Studies on related pyridine (B92270) derivatives frequently employ DFT methods, such as B3LYP with basis sets like 6-311G** or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comripublication.combohrium.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. arxiv.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

In pyridine derivatives, the HOMO and LUMO are typically associated with the π-electron system of the aromatic ring. nih.gov DFT calculations are used to determine the energies of these orbitals. For instance, in a study on novel 1,2,4-triazole (B32235) derivatives containing a pyridine moiety, the HOMO-LUMO gap was calculated to be 0.15921 Hartree (4.33 eV). nih.gov For other pyridine derivatives, this gap can vary based on the nature and position of substituents. The electron-withdrawing nature of the ester group in this compound is expected to influence the energy levels of the frontier orbitals. Theoretical studies on analogous compounds show that the introduction of different functional groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic characteristics. mdpi.comarxiv.org

Table 1: Examples of Calculated Frontier Orbital Energies in Pyridine Derivatives

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Source
Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate (Gas Phase)DFT--4.573 researchgate.net
4-(tert-Butyl)-4-nitro-1,1-biphenylB3LYP/6-31+G(d,p)--4.02 researchgate.net
2-(4-methylphenoxy)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamideDFT--4.573 researchgate.net

Note: Data presented is for analogous compounds to illustrate the application of HOMO-LUMO analysis.

Theoretical geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. Using DFT methods, the forces on each atom are calculated and minimized, resulting in predicted bond lengths, bond angles, and dihedral angles. ripublication.com

For this compound, computational studies would confirm the planarity of the pyridine ring, which maximizes π-conjugation. A key focus of conformational analysis would be the flexible butyl acetate (B1210297) side chain. Rotation around the C-C and C-O single bonds can lead to various conformers with different energy levels. Crystallographic studies of related compounds reveal that hexahydroquinoline rings can adopt distorted boat conformations, while cyclohexenone rings may exhibit envelope or half-chair shapes depending on their substituents. vulcanchem.com DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding how the molecule interacts with biological targets or other reagents.

HOMO-LUMO Energy Gap Analysis

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. d-nb.info This analysis provides a detailed, step-by-step understanding of the reaction mechanism.

For this compound, such calculations could model its synthesis, typically an esterification reaction between pyridin-4-ylacetic acid and butanol. vulcanchem.com By modeling this process, researchers can determine the energy profile of the reaction, including the energy of the tetrahedral intermediate and the transition states leading to it and to the final product. This can help in optimizing reaction conditions like temperature and catalyst choice. Furthermore, these methods can be applied to predict the reactivity of this compound in subsequent reactions, such as hydrolysis of the ester group or electrophilic/nucleophilic substitution on the pyridine ring. vulcanchem.com

Theoretical Studies on Solvent Effects and Polarity

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. cdnsciencepub.com Theoretical calculations can be performed on an isolated molecule (in the gas phase) or, more realistically, by including the effects of a solvent. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are commonly used in DFT calculations to simulate the bulk electrostatic effects of a solvent without explicitly modeling individual solvent molecules. rsc.orgacs.org

This compound is a polar molecule, and its properties are expected to be sensitive to the polarity of the solvent. Theoretical studies on similar molecules have shown that changing the solvent can alter conformational equilibria, electronic properties, and reactivity. acs.org For example, the HOMO-LUMO energy gap of ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate was calculated to be 4.573 eV in the gaseous phase, but it increased to 4.677 eV in water and 4.673 eV in acetone, demonstrating the solvent's stabilizing effect on the electronic structure. researchgate.net Similar computational studies on this compound would be crucial for understanding its behavior in different chemical and biological environments.

Molecular Modeling and Hybridization Strategies for Structural Design

Molecular modeling plays a critical role in rational drug design, where compounds like this compound can serve as a starting scaffold for developing new therapeutic agents. nih.gov One powerful strategy is molecular hybridization, which involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. researchgate.net This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or even dual modes of action. researchgate.net

The pyridine ring is a well-established pharmacophore found in numerous approved drugs. nih.govresearchgate.net The this compound scaffold offers several opportunities for structural modification:

The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate to metal ions in enzymes. vulcanchem.com

The ester group can be modified to tune lipophilicity and pharmacokinetic properties or can be replaced with other functional groups like amides.

The entire butyl acetate moiety can be replaced by other chemical entities to create novel hybrid structures.

Recent research has demonstrated the success of hybridization strategies using pyridine-containing scaffolds. For example, pyridine-urea hybrids have been designed and synthesized as potent anticancer agents targeting VEGFR2. nih.govresearchgate.net In another example, hybridization of different inhibitor series led to highly selective inhibitors of N-myristoyltransferase (NMT) for treating African sleeping sickness. acs.orgsemanticscholar.org These studies underscore how a basic scaffold, analogous to this compound, can be systematically and rationally modified using computational modeling to design next-generation therapeutics.

Chemical Transformations and Derivative Chemistry of Pyridin 4 Yl Acetate Core

Functionalization of the Pyridine (B92270) Ring System

The electron-deficient nature of the pyridine ring makes it amenable to various functionalization strategies, particularly at the C2 and C4 positions. researchgate.net This reactivity can be harnessed to introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyridin-4-yl acetate (B1210297) derivatives, these reactions typically require the pre-functionalization of the pyridine ring with a suitable leaving group, such as a halogen or a triflate.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to pyridine derivatives. For example, pyridinyl-bistriflates have been coupled with alkynes like phenylacetylene (B144264) and (triisopropylsilyl)acetylene (B1226034) using a Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ catalyst system with a CuI co-catalyst. beilstein-journals.org This methodology allows for the introduction of alkyne functionalities onto the pyridine core. A typical procedure involves heating a mixture of the pyridinediyl bistriflate, the alkyne, the palladium catalyst, and a copper(I) co-catalyst in a solvent mixture of DMF and an amine base. beilstein-journals.org

The Suzuki coupling , which pairs an organoboron compound with an organohalide, is another widely used palladium-catalyzed reaction for creating carbon-carbon bonds. This reaction has been employed to synthesize biaryl compounds from pyridine derivatives. smolecule.com For instance, the coupling of pyridin-4-ylboronic acid with 1,8-dibromonaphthalene (B102958) has been achieved using a palladium catalyst to yield acenaphtho[1,2-c]pyridine. beilstein-journals.org The efficiency of Suzuki couplings can be influenced by the choice of palladium catalyst, ligands, and base. nih.gov For example, in the synthesis of functionalized 2-trifluoromethyl-4-chromenones, Pd(dppf)Cl₂ was found to be a highly reactive catalyst for the Suzuki coupling of a triflate derivative with various aryl boronic acids. nih.gov

Interactive Table: Palladium-Catalyzed Coupling Reactions on Pyridine Scaffolds

Coupling ReactionCatalyst/Co-catalystSubstratesProduct TypeRef.
SonogashiraPd(PPh₃)₄ / CuIPyridinyl-bistriflate, PhenylacetyleneAlkynyl-substituted pyridine beilstein-journals.org
SuzukiPd(OAc)₂ / LigandPyridin-4-ylboronic acid, Aryl halideBiaryl pyridine derivative smolecule.combeilstein-journals.org
SuzukiPd(dppf)Cl₂Aryl triflate, Aryl boronic acidBiaryl derivative nih.gov

Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring, as it avoids the need for pre-functionalization. researchgate.net Due to the electronic nature of the pyridine ring, direct functionalization often occurs at the ortho (C2/C6) or para (C4) positions. researchgate.net

Various transition-metal-catalyzed C-H activation reactions have been developed for pyridines. rsc.orgnih.gov For example, palladium acetate has been used to catalyze the C-H acylation of 2-phenylpyridine (B120327) with carboxylic acids. rsc.org Copper catalysts have also been employed for the C-H alkylation of N-iminopyridinium ylides with N-tosylhydrazones. beilstein-journals.org These methods provide routes to introduce alkyl and acyl groups directly onto the pyridine ring.

Furthermore, C-H functionalization can be directed by a pre-existing functional group on the pyridine ring. While not directly involving the acetate group of butyl (pyridin-4-yl)acetate, these strategies highlight the potential for regioselective modifications of the pyridine core.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

Transformations Involving the Ester Moiety

The ester group of this compound is a key functional handle for a variety of chemical transformations. These reactions allow for the modification of the carboxyl group, leading to the synthesis of other important classes of compounds.

The most common transformation is ester hydrolysis , which can be carried out under acidic or basic conditions to yield pyridin-4-yl acetic acid and butanol. smolecule.com This carboxylic acid is a valuable intermediate for the synthesis of amides, which can be formed by coupling the acid with amines using standard peptide coupling reagents.

Transesterification is another useful reaction where the butyl group of the ester is exchanged for a different alkyl or aryl group. This can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst. For instance, a patented method describes the transesterification of glycine (B1666218) with tert-butyl acetate using perchloric acid as a catalyst, a process that could be adapted for pyridin-4-yl-glycine tert-butyl ester synthesis. vulcanchem.com

The ester moiety can also participate in condensation reactions. For example, the Claisen condensation of ethyl isonicotinate (B8489971) (a related pyridine ester) with ethyl acetate in the presence of sodium ethoxide yields ethyl-3-oxo-3-(pyridin-4-yl)propanoate. researchgate.net This β-keto ester is a versatile intermediate for further synthetic elaborations.

Interactive Table: Key Transformations of the Ester Moiety

ReactionReagentsProductRef.
HydrolysisAcid or Base, WaterPyridin-4-yl acetic acid smolecule.com
TransesterificationAlcohol, Acid/Base CatalystDifferent pyridin-4-yl acetate ester vulcanchem.com
Claisen CondensationEster, Strong Baseβ-keto ester researchgate.net

Preparation of Hybrid Heterocyclic Systems and Fused Rings

The pyridin-4-yl acetate core can serve as a starting material for the construction of more complex heterocyclic systems. These hybrid molecules, which incorporate the pyridine ring into a larger, often fused, ring system, are of significant interest in medicinal chemistry due to their potential for diverse biological activities. researchgate.netnih.gov

One approach involves using the reactivity of both the pyridine ring and the side chain to build new rings. For example, pyridin-4-yl derivatives can be used in multicomponent reactions to synthesize highly functionalized pyridines. nih.gov In one instance, 2-cyano-N'-(1-(pyridin-4-yl)ethylidene)-acetohydrazide, derived from a 4-acetylpyridine (B144475) precursor, was used to synthesize pyrazole (B372694) and pyrido[2,3-d] Current time information in Bangalore, IN.vulcanchem.comchim.ittriazolo[4,3-a]pyrimidin-5(1H)-one derivatives. researchgate.net

Another strategy involves the cyclization of appropriately functionalized pyridin-4-yl acetate derivatives. For instance, furo[3,2-c]pyridin-4(5H)-one derivatives have been synthesized from 4-hydroxypyridin-2(1H)-ones and nitrostyrenes. bohrium.com While not directly starting from this compound, this demonstrates the utility of substituted pyridines in forming fused heterocyclic systems. Pyridine-pyrazole hybrid derivatives have also been synthesized by reacting 2-hydrazino-nicotinonitrile with various active methylene (B1212753) compounds. mdpi.com

N-Oxidation Reactions and Subsequent Rearrangements

N-oxidation of the pyridine nitrogen atom in this compound leads to the formation of the corresponding pyridine N-oxide. This transformation significantly alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack, particularly at the 2- and 4-positions. scripps.edu

Pyridine N-oxides can be prepared by treating the parent pyridine with an oxidizing agent, such as hydrogen peroxide or a peroxy acid. bme.hu The resulting N-oxide can then undergo a variety of subsequent reactions.

One of the most important reactions of pyridine N-oxides is the Polonovski rearrangement . This reaction typically involves treating the N-oxide with an activating agent like acetic anhydride (B1165640) (Ac₂O) or trifluoroacetic anhydride (TFAA), which leads to the formation of an O-acylated intermediate. bme.hu This intermediate can then be attacked by a nucleophile, often leading to functionalization at the C2-position of the pyridine ring. For example, the reaction of pyridine N-oxide with acetic anhydride can produce 2-acetoxypyridine. bme.hu This rearrangement provides a powerful method for introducing substituents at the position ortho to the nitrogen atom.

Addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can afford 2-substituted pyridines. organic-chemistry.org This two-step process allows for the introduction of a wide range of alkyl and aryl groups at the C2-position.

Applications in Advanced Organic Synthesis and Catalysis Research

Butyl (pyridin-4-yl)acetate as a Building Block in Complex Organic Molecule Synthesis

Organic building blocks are essential starting materials for constructing complex molecular architectures. cymitquimica.comsigmaaldrich.com this compound and its analogs are valuable intermediates in the synthesis of more elaborate compounds, including potential pharmaceuticals and agrochemicals. The structure offers two primary points of reactivity: the ester group, which can undergo hydrolysis, transesterification, or serve as a precursor to enolates, and the pyridine (B92270) ring, which can be functionalized through various reactions.

The pyridin-4-ylacetic acid moiety is a key component in the synthesis of diverse heterocyclic systems. For instance, research has shown the use of related precursors in palladium-catalyzed C-H arylation reactions to create complex triazole structures. One such example is the synthesis of tert-butyl 2-(5-phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)acetate, demonstrating how the pyridin-4-yl group can be integrated into larger, multi-ring systems. mdpi.com The ester group, in this case a tert-butyl ester, acts as a protecting group for the carboxylic acid functionality, which can be deprotected in a later step for further elaboration. mdpi.com

Furthermore, the general class of pyridinyl acetates serves as precursors for a variety of bioactive molecules. Modifications on the basic scaffold have led to compounds investigated as potential RXRα antagonists and acetylcholinesterase (AChE) inhibitors. nih.gov The synthesis of these complex target molecules often relies on the strategic use of pyridin-4-yl-containing building blocks, where the acetate (B1210297) portion facilitates linkage to other molecular fragments.

Example of a Complex Molecule Synthesized from a Pyridin-4-yl Acetic Acid DerivativeSynthetic Utility
tert-Butyl 2-(5-phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)acetate mdpi.comIntegration of the pyridin-4-yl motif into a complex, nitrogen-rich heterocyclic system via C-H activation/arylation.
N-butyl-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide nih.govUsed in the synthesis of novel RXRα antagonists, where the pyridin-4-yl group is a key pharmacophoric element.
1-Phenyl-3-(pyridin-4-yl)prop-2-ynyl acetate asianpubs.orgServes as a precursor for synthetically valuable materials, including allenes, via Sonogashira coupling.

Pyridine-Derived Ligands in Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds required for many pharmaceuticals. researchgate.net Pyridine-containing ligands are of particular interest because they are stable, their chemistry is well-understood, and they can coordinate to a wide variety of metals. diva-portal.org The rigid structure of the pyridine ring provides a well-defined scaffold for constructing chiral environments around a metal center. diva-portal.org

While this compound itself is not a chiral ligand, its core structure is representative of the pyridine units that form the backbone of many highly successful ligand families. chim.it These ligands are crucial for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. researchgate.net

Recent advancements have focused on creating modular and tunable chiral pyridine units (CPUs) that can be assembled into various chelating ligands. acs.org These ligands have shown excellent performance in a range of mechanistically diverse, transition-metal-catalyzed reactions. acs.org For example, newly designed chiral 2,2'-bipyridine (B1663995) ligands have been successfully used in highly enantioselective nickel-catalyzed additions and Ullmann couplings. researchgate.netacs.org Similarly, iridium-catalyzed C-H borylation has been achieved with high enantioselectivity using a CPU-containing N,B-bidentate ligand. acs.org

Class of Pyridine-Derived LigandMetalApplication in Asymmetric Catalysis
Chiral 2,2'-Bipyridines (e.g., SBpy) researchgate.netNickelHighly enantioselective addition of aryl halides to aldehydes. researchgate.net
Chiral Pyridine-Oxazolines (PyOX) researchgate.netPalladiumAsymmetric Diels-Alder reactions. researchgate.net
CPU-containing N,B-bidentate ligands acs.orgIridiumHighly enantioselective C-H borylation of diaryl(2-pyridyl)methanes. acs.org
Pyridyl Phosphinites and Phosphites diva-portal.orgPalladiumEnantioselective allylic alkylations. diva-portal.org

Organocatalytic Applications of Pyridine Derivatives (e.g., DMAP analogs)

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in synthesis. researchgate.net Pyridine derivatives, particularly 4-(dimethylamino)pyridine (DMAP), are prominent nucleophilic organocatalysts. researchgate.netacs.org DMAP is significantly more active than pyridine itself as an acylation catalyst, a property attributed to the electron-donating dimethylamino group at the 4-position which enhances the nucleophilicity of the ring nitrogen. mdpi.comresearchgate.net

The mechanism of DMAP-catalyzed acylation involves the initial attack of the pyridine nitrogen on an acyl donor (like an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile (such as an alcohol), regenerating the DMAP catalyst and forming the acylated product. acs.org

The development of chiral DMAP analogs has extended this utility into the realm of asymmetric synthesis. researchgate.netacs.org By introducing chirality into the catalyst's structure, chemists have been able to achieve enantioselective acyl transfer reactions. acs.org For example, chiral 4-aryl-pyridine-N-oxides have been designed as efficient nucleophilic organocatalysts for the acylative dynamic kinetic resolution of azole hemiaminals. acs.org In these systems, the pyridine-N-oxide oxygen acts as the nucleophile, and its efficacy is tuned by the electronic properties of the C-4 aryl substituent. acs.org Furthermore, DMAP has been shown to catalyze the formation of substituted pyridines by activating α-chloro acetic esters to form enolate intermediates. rsc.org

Pyridine-Based OrganocatalystReaction TypeRole of the Catalyst
4-(Dimethylamino)pyridine (DMAP) researchgate.netAcylation of alcoholsNucleophilic catalyst; forms a reactive N-acylpyridinium intermediate.
DMAP rsc.orgPyridine SynthesisActivates α-chloro acetic ester to form a DMAP-bound enolate intermediate.
Chiral 4-Aryl-pyridine-N-oxides acs.orgAcylative Dynamic Kinetic ResolutionChiral nucleophilic catalyst; activates acyl donor and provides stereocontrol.
Polymer-attached DMAP analogues researchgate.netAcylation of hindered alcoholsRecyclable nucleophilic catalyst for reactions like the formation of tert-butyl acetate.

Development of Novel Synthetic Reagents and Intermediates based on Pyridin-4-yl Esters

The pyridin-4-yl ester framework is a versatile platform for the development of novel reagents and synthetic intermediates. By modifying the ester group or the pyridine ring, chemists can fine-tune the reactivity and properties of the molecule for specific applications.

One powerful strategy involves converting the hydroxyl group of pyridin-4-ol derivatives into a nonaflate group (a nonafluorobutanesulfonate). chim.it The resulting pyridin-4-yl nonaflates are exceptionally versatile precursors for subsequent synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Stille reactions. chim.it This approach allows for the flexible introduction of a wide range of substituents at the 4-position of the pyridine ring. chim.it

The ester functionality itself is also a key handle for creating new intermediates. For example, the synthesis of 1-phenyl-3-(pyridin-4-yl)prop-2-ynyl acetate creates a precursor for allenes and other synthetically valuable materials. asianpubs.org The reaction involves a Sonogashira coupling between 4-bromopyridine (B75155) and a propargyl alcohol, followed by acetylation. asianpubs.org This demonstrates how the pyridin-4-yl group can be combined with other reactive moieties to generate multifunctional intermediates.

Moreover, the development of novel pyridine-thiazole hybrid molecules has been explored for potential anticancer agents. mdpi.com The synthesis of these complex structures often begins with simpler pyridine-containing reagents, which are elaborated through multi-step sequences involving reactions like Claisen-Schmidt condensations and Michael additions. mdpi.com These examples highlight the ongoing effort to use fundamental structures like pyridin-4-yl esters as the starting point for creating novel and functional chemical entities.

Q & A

Q. What are the established synthetic routes for Butyl (pyridin-4-yl)acetate, and how can reaction parameters be systematically optimized?

The synthesis typically involves esterification between pyridin-4-ylacetic acid and butanol using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key parameters to optimize include temperature (60–100°C), catalyst concentration (0.5–5 mol%), and reaction time (6–24 hours). Reaction progress can be monitored via TLC or HPLC. For enzymatic approaches, lipases immobilized on solid supports enhance reusability and yield .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Critical techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm ester linkage and pyridine ring substitution patterns.
  • IR spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (pyridine ring).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm. Compare data with literature or computational simulations (e.g., NIST Chemistry WebBook for analogous esters) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). For recrystallization, test solvents like ethanol or acetonitrile. Monitor purity via analytical HPLC. If emulsions form during aqueous workup, employ centrifugal partitioning chromatography (CPC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) when characterizing this compound?

Contradictions may arise from:

  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding.
  • Dynamic phenomena : Use variable-temperature NMR to detect conformational changes.
  • Impurity interference : Validate purity via LC-HRMS or 2D NMR (e.g., HSQC, COSY) .

Q. What methodological approaches are recommended for quantifying this compound in environmental samples with high background interference?

Implement:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (LLE) using dichloromethane.
  • Quantification : GC-MS/MS with selective ion monitoring (SIM) or isotope dilution (e.g., deuterated internal standards).
  • Matrix effects : Perform spike-recovery experiments (80–120% recovery range) and use standard addition calibration .

Q. How should stability studies be designed to evaluate the degradation pathways of this compound under varying environmental conditions?

Design accelerated stability tests:

  • Conditions : Expose to UV light (ICH Q1B), elevated temperatures (40–60°C), and pH extremes (2–12).
  • Analysis : Track degradation via LC-HRMS and identify products using fragmentation patterns.
  • Kinetics : Apply Arrhenius modeling to predict shelf life .

Q. What statistical methods are appropriate for analyzing contradictory results in catalytic efficiency studies of this compound synthesis?

Use:

  • Design of Experiments (DOE) : Full factorial designs to isolate variable interactions (e.g., catalyst vs. solvent effects).
  • Multivariate analysis : Principal Component Analysis (PCA) to cluster data trends.
  • Error analysis : Calculate confidence intervals for reaction yields and compare via ANOVA .

Key Considerations

  • Theoretical Frameworks : Align experimental designs with established chemical principles (e.g., steric effects in pyridine derivatives) .
  • Data Validation : Cross-check results with multiple analytical methods to mitigate instrumental limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.